molecular formula C14H18BrNO2 B3184689 Ethyl 5-bromo-2-(piperidin-1-yl)benzoate CAS No. 1131587-87-5

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate

Cat. No. B3184689
CAS RN: 1131587-87-5
M. Wt: 312.20 g/mol
InChI Key: ZLHBBSQVYFJAHX-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. The compound is a member of the benzoate family and is commonly used as a starting material for the synthesis of other complex molecules.

Scientific Research Applications

Synthesis and Biological Properties

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate and its derivatives have been explored for their synthesis and biological properties. In a study, the compound was synthesized and evaluated for antibacterial and antifungal activities. The research found that specific derivatives possess notable antibacterial and antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Enantiomeric Resolution and Simulation Studies

Another aspect of research on this compound involves its enantiomeric resolution and simulation. A study on the enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, demonstrated the use of Chiralpak IA column for resolution, providing insights into the chiral recognition mechanism and elution order of the stereomers (Ali et al., 2016).

Synthesis of CCR5 Antagonists

The compound has also been used in the synthesis of novel CCR5 antagonists, a class of molecules that are of interest in the context of HIV research. One study detailed the synthesis of a non-peptide CCR5 antagonist, using a multi-step reaction process and characterized its structure through spectral analysis (Bi, 2015).

Applications in Asymmetric Synthesis

The compound's derivatives have also been investigated in the context of asymmetric synthesis. Research has shown its utility in constructing chiral building blocks for the synthesis of various alkaloids. These studies provide valuable insights into new methodologies for asymmetric synthesis (Hirai, Terada, Yamazaki, & Momose, 1992).

properties

IUPAC Name

ethyl 5-bromo-2-piperidin-1-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHBBSQVYFJAHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Br)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661122
Record name Ethyl 5-bromo-2-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-(piperidin-1-yl)benzoate

CAS RN

1131587-87-5
Record name Ethyl 5-bromo-2-(piperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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